Product packaging for 7-Benzyloxytryptamine(Cat. No.:CAS No. 31677-75-5)

7-Benzyloxytryptamine

Cat. No.: B1266907
CAS No.: 31677-75-5
M. Wt: 266.34 g/mol
InChI Key: JOYGWYISRWPUIM-UHFFFAOYSA-N
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Description

General Overview of the Tryptamine (B22526) Core Structure and its Significance in Bioactive Molecules

The tryptamine core structure consists of an indole (B1671886) ring attached to an amino group by an ethyl sidechain. wikipedia.org This fundamental scaffold is derived from the amino acid tryptophan and is present in a wide array of biologically important molecules. psychonautwiki.org Tryptamine and its derivatives are naturally found in plants, fungi, and animals. grinnell.edu

The significance of the tryptamine structure lies in its resemblance to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), allowing many of its derivatives to interact with serotonin receptors. mdpi.comwikipedia.org This interaction is the basis for the diverse physiological effects observed with various tryptamines. wikipedia.org The tryptamine skeleton is a foundational element for numerous monoterpene alkaloids, including those in the Corynanthe, Iboga, and Aspidosperma families, which are of considerable interest for their pharmacological activities. grinnell.edu

Classification and Diversity of Substituted Tryptamines in Academic Research

Substituted tryptamines are a broad class of compounds where hydrogen atoms on the indole ring, the ethyl sidechain, or the amino group of the tryptamine core are replaced with other functional groups. wikipedia.orgpsychonautwiki.org This structural diversity leads to a wide range of biological activities.

In academic research, tryptamines can be classified in several ways. One common method is based on the position of substitution on the indole ring. For instance, there are 4-substituted and 5-substituted tryptamines, each with distinct properties. nih.gov Another classification distinguishes between simple tryptamines and more complex structures like the ergolines, which can be considered rigidified tryptamines. nih.govfrontiersin.org The diversity of these compounds is vast, encompassing naturally occurring substances like psilocybin and DMT, as well as numerous synthetic derivatives developed for research and potential therapeutic applications. wikipedia.orgpsychonautwiki.org

Contextualization of Benzylated Tryptamines within Indole Alkaloid Research

Benzylated tryptamines, such as 7-benzyloxytryptamine, are a specific subgroup of substituted tryptamines that feature a benzyl (B1604629) group attached via an oxygen atom (a benzyloxy group). This modification is significant in indole alkaloid research for several reasons. The benzyloxy group can serve as a protective group during chemical synthesis, allowing for modifications at other positions of the tryptamine molecule before being removed in a later step.

Furthermore, the introduction of a benzyloxy group can influence the compound's biological activity. For example, 5-benzyloxytryptamine (B112264) (5-BT) is known to act as an agonist at several serotonin receptors. wikipedia.org Research into benzylated tryptamines is part of the broader effort to synthesize and study novel indole alkaloids with potential applications in neuroscience and medicinal chemistry. chemimpex.comchemimpex.com The synthesis of these compounds often starts from a benzylated indole precursor, such as 7-benzyloxyindole. chemimpex.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2O B1266907 7-Benzyloxytryptamine CAS No. 31677-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-phenylmethoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c18-10-9-14-11-19-17-15(14)7-4-8-16(17)20-12-13-5-2-1-3-6-13/h1-8,11,19H,9-10,12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYGWYISRWPUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293835
Record name 7-Benzyloxytryptamine
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URL https://comptox.epa.gov/dashboard/DTXSID60293835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31677-75-5
Record name 31677-75-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92541
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Benzyloxytryptamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tryptamine Analogs

Established Chemo-synthetic Routes for Indole-based Compounds

The indole (B1671886) nucleus is a fundamental scaffold in a vast array of biologically active compounds. luc.edu Consequently, numerous synthetic methods have been developed to construct and functionalize this heterocyclic system. Classical methods, often named after their discoverers, form the bedrock of indole synthesis. These include the Fischer, Bartoli, Hemetsberger, Bischler, Julia, Larock, Nenitzescu, Madelung, and Reissert indole syntheses. rsc.org The Fischer indole synthesis, discovered in 1883, is one of the most widely used methods, typically involving the acid-catalyzed rearrangement of an arylhydrazone. luc.edursc.org However, it has limitations, such as its inapplicability for preparing 2,3-unsubstituted indoles. luc.edu

The Gassman indole synthesis offers an alternative, producing 3-thioalkoxyindoles in a one-pot reaction, which can then be desulfurized. luc.edu A significant drawback of both the Fischer and Gassman methods is their inefficiency in producing certain substituted indoles, such as 5-methoxyindole (B15748) and 7-methoxyindole, as they rely on a sigmatropic rearrangement for ortho substitution. luc.edu

Modern advancements in organic synthesis have introduced a variety of other strategies. These include the transformation of other heterocyclic systems, the conversion of indolines to indoles, the synthesis via o-alkynylanilines, the reduction of oxindoles, and methods utilizing arynes. rsc.org Metal-catalyzed reactions, particularly those using copper and palladium, have also become powerful tools for constructing and functionalizing the indole core. rsc.orgmdpi.com For instance, copper-catalyzed reactions have been employed for the β-functionalization of saturated ketones with indoles and the synthesis of C2-tetrasubstituted indolin-3-ones. rsc.org Furthermore, metal-free approaches, such as those mediated by (NH4)2S2O8 for oxidative dearomatization, have been developed. rsc.org

Biocatalytic Approaches in the Synthesis of Diverse Tryptamine (B22526) Analogs

In contrast to the often harsh conditions and multi-step procedures of traditional organic synthesis, biocatalysis offers a milder and more efficient route to tryptamine analogs. chemistryviews.orgnih.gov This approach leverages the power of enzymes to perform specific chemical transformations with high selectivity and efficiency under aqueous conditions. chemistryviews.org

Enzyme Catalysis for Tryptophan and Tryptamine Analog Production

A key strategy in the biocatalytic production of tryptamine analogs involves a two-step enzymatic cascade. nih.govnih.gov The first step utilizes a tryptophan synthase (TrpS) enzyme, which is engineered to convert a wide variety of commercially available indoles into their corresponding tryptophan analogs. chemistryviews.org The native function of TrpS is to catalyze the C-C bond formation between indole and serine to produce L-tryptophan. nih.gov By using substituted indoles as starting materials, a diverse library of tryptophan analogs can be generated. nih.gov

The second step involves the decarboxylation of these tryptophan analogs to yield the desired tryptamines. chemistryviews.org This reaction is catalyzed by a tryptophan decarboxylase (TDC) enzyme. nih.gov The combination of a promiscuous TrpS and a highly active TDC allows for a streamlined and cost-effective route to a wide range of tryptamines from simple indole precursors. nih.gov

EnzymeFunctionApplication in Tryptamine Synthesis
Tryptophan Synthase (TrpS) Catalyzes the synthesis of L-tryptophan from indole and serine. nih.govEngineered versions can synthesize a variety of tryptophan analogs from substituted indoles. chemistryviews.org
Tryptophan Decarboxylase (TDC) Catalyzes the decarboxylation of L-tryptophan to tryptamine. nih.govwikipedia.orgConverts tryptophan analogs into the corresponding tryptamine analogs. nih.gov

Novel Decarboxylase Enzymes in Tryptamine Synthesis

A significant breakthrough in the biocatalytic synthesis of tryptamines was the identification of a highly proficient and promiscuous tryptophan decarboxylase from the gut microbe Ruminococcus gnavus (RgnTDC). chemistryviews.orgnih.gov Previously, no known TDC combined the necessary high activity and broad substrate tolerance to be practical for synthetic applications. nih.gov RgnTDC, however, can accommodate tryptophan analogs with substituents at the 4, 5, 6, and 7 positions of the indole ring, enabling the synthesis of over 20 different tryptamine analogs. nih.govnih.gov This enzyme can be used in a one-pot reaction with an engineered tryptophan synthase, providing an efficient pathway to these valuable compounds under mild, aqueous conditions. chemistryviews.org The discovery of such novel decarboxylases from the gut microbiota highlights the potential for mining microbial genomes for new biocatalysts. nih.gov

Targeted Synthetic Strategies for Benzylated Tryptamines

Benzylated tryptamines are a specific subclass of tryptamine derivatives that have garnered interest for their biological activities. uncw.edunih.gov Their synthesis requires specific chemical strategies to introduce the benzyl (B1604629) group at the desired position.

Specific Methodologies for the Preparation of 7-Benzyloxytryptamine

This compound is a tryptamine derivative characterized by a benzyloxy group at the 7-position of the indole ring. chemimpex.comontosight.ai This compound serves as a valuable intermediate in the synthesis of more complex molecules and has been studied for its potential effects on the serotonin (B10506) system. chemimpex.comontosight.ai The synthesis of this compound typically involves the protection of the hydroxyl group of 7-hydroxytryptamine as a benzyl ether. This strategic protection allows for further chemical modifications on other parts of the molecule without affecting the hydroxyl group. The benzyl group can later be removed through catalytic hydrogenation if the free hydroxyl functionality is required.

Synthetic Routes to Related Benzyloxytryptamine Isomers and Derivatives (e.g., 5-Benzyloxytryptamine)

The synthesis of other benzyloxytryptamine isomers, such as 5-Benzyloxytryptamine (B112264), follows similar principles. 5-Benzyloxytryptamine can be prepared by reacting 5-benzyloxy-3-indol-glyoxylyl chloride with benzylamine, followed by reduction of the resulting amide with a reducing agent like lithium aluminum hydride. prepchem.com This produces N-Benzyl-5-benzyloxytryptamine, which can then be debenzylated at the amine nitrogen if desired. prepchem.com 5-Benzyloxytryptamine itself acts as an agonist at several serotonin receptors, including 5-HT1D, 5-HT2, and 5-HT6. wikipedia.org

The choice of synthetic route for these benzylated tryptamines often depends on the availability of starting materials and the desired substitution pattern on both the indole ring and the benzyl group. uncw.edu Reductive amination of the corresponding tryptamine with a substituted benzaldehyde (B42025) is a common method for introducing N-benzyl groups. nih.gov

CompoundKey Synthetic Precursor(s)Methodologies
This compound 7-HydroxytryptamineBenzylation of the hydroxyl group.
5-Benzyloxytryptamine 5-Benzyloxy-3-indol-glyoxylyl chloride, BenzylamineAmide formation followed by reduction. prepchem.com
N-Benzyltryptamines Tryptamine, Substituted BenzaldehydesReductive amination. nih.gov

Molecular Pharmacology and Receptor Interactions of 7 Benzyloxytryptamine

Investigation of Serotonin (B10506) Transporter (SERT) Recognition Mechanisms

The serotonin transporter (SERT) is a critical protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal. nih.gov The interaction of various ligands with SERT is a key area of research for understanding neurotransmission and developing therapeutics. nih.gov Studies utilizing variants of the SERT protein from different species, such as humans and the fruit fly Drosophila melanogaster, have been instrumental in identifying the structural basis of ligand recognition. nih.govsdbonline.org

Differential Interactions of 7-Benzyloxytryptamine with Human and Drosophila melanogaster SERT Variants

Research has shown significant differences in how tryptamine (B22526) derivatives, including this compound (7-BT), interact with human SERT (hSERT) versus Drosophila melanogaster SERT (dSERT). nih.govsdbonline.org These tryptamine derivatives can exhibit up to 40-fold differences in their potency for inhibiting serotonin transport between the two species. nih.govresearchgate.net Studies involving chimeric transporters, created by combining parts of hSERT and dSERT, have implicated the first two transmembrane domains (TMDs) as being crucial for the potency of this compound. nih.govsdbonline.orgresearchgate.net This differential recognition highlights the subtle but significant structural divergences between SERT orthologs. nih.gov

Identification of Critical Transmembrane Domain Residues in SERT Ligand Recognition (e.g., Y95 in human SERT, F90 in D. melanogaster SERT)

Further investigation through species-scanning mutagenesis within the initial transmembrane domains has pinpointed a single amino acid residue as a critical determinant for the species-specific recognition of this compound. nih.govresearchgate.net In human SERT, this residue is Tyrosine-95 (Y95), located in the first transmembrane domain (TMD I). nih.govresearchgate.netresearchgate.net The corresponding residue in Drosophila melanogaster SERT is Phenylalanine-90 (F90). nih.govresearchgate.netescholarship.org The substitution of this single residue is a key factor in the observed differences in ligand potency. nih.gov A mutation in hSERT at this position (Y95F) can shift the potency of certain ligands to become more like that of dSERT. capes.gov.br This specific site has also been identified as crucial for the species-selective recognition of antagonists like citalopram (B1669093) and mazindol, suggesting a shared structural element for the binding of both substrates and antagonists. nih.govresearchgate.net

Analysis of this compound's Potency in Inhibiting Serotonin Transport

This compound's ability to inhibit serotonin transport is directly linked to its interaction with the binding sites on SERT. Its potency varies significantly between hSERT and dSERT, a difference largely governed by the Y95/F90 residue. nih.govresearchgate.net Computational docking studies have been employed to model the binding of this compound and other tryptamine analogs to SERT. nih.govnih.gov These models help to visualize how the bulky benzyloxy group at the 7-position influences the orientation of the molecule within the transporter's binding pocket. nih.gov The potency differences observed in experimental assays underscore the importance of specific amino acid contacts in determining the efficacy of transport inhibition. nih.gov

CompoundTargetPotency MetricValueSpecies Selectivity
This compound hSERT vs dSERTInhibition of [³H]5-HT uptakeUp to 40-fold differenceHigh
Citalopram hSERT vs dSERTAntagonist PotencyDifference notedHigh
Mazindol hSERT vs dSERTAntagonist PotencyDifference notedHigh

Exploration of Other Receptor and Enzyme System Interactions for Tryptamine Analogs

The pharmacological profile of tryptamine derivatives is not limited to SERT. Related compounds have been shown to interact with other significant biological targets, including ion channels and enzymes.

Transient Receptor Potential Melastatin 8 (TRPM8) Channel Modulation by Related Benzyloxytryptamines

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel known as the primary sensor for innocuous cold. scispace.comresearchgate.net Research has identified certain benzyloxytryptamine derivatives as modulators of this channel. Specifically, 5-Benzyloxytryptamine (B112264) has been characterized as a potent antagonist of the TRPM8 channel. scispace.comresearchgate.net In functional assays using cells expressing TRPM8, 5-Benzyloxytryptamine effectively inhibits the channel's activation by agonists like menthol. scispace.complos.org This activity demonstrates that the benzyloxytryptamine scaffold can interact with targets beyond the monoamine transporter family.

Monoamine Oxidase (MAO) Inhibition by Benzylated Indole (B1671886) Derivatives

Monoamine oxidase (MAO) is a critical enzyme involved in the degradation of neurotransmitters and is a major target for treating neurological disorders. nih.gov Studies have evaluated various benzylated indole derivatives for their ability to inhibit the two isoforms of this enzyme, MAO-A and MAO-B. nih.govresearchgate.net A number of these compounds, particularly those with a benzyloxy group, have been found to be potent and selective inhibitors of MAO-B. researchgate.netnih.gov The benzyloxy group appears to be crucial for conferring MAO-B selectivity. nih.gov For example, a series of isatin-based benzyloxybenzene derivatives showed significantly more profound inhibitory activity against MAO-B than MAO-A. nih.gov These findings suggest that benzylated indoles represent a promising scaffold for the development of selective MAO-B inhibitors. nih.govresearchgate.net

Tryptophan Synthase Inhibition by Novel Tryptamine Analogs

The tryptophan biosynthetic pathway is essential for the growth and survival of many bacteria, including pathogens like Mycobacterium tuberculosis, but is absent in humans. nih.govnih.gov This makes the enzymes within this pathway, such as tryptophan synthase, attractive targets for the development of novel antibiotics. nih.govnih.govnih.gov Tryptophan synthase itself is a complex enzyme, typically an α₂β₂ complex, that catalyzes the final two steps in tryptophan biosynthesis. nih.gov The α-subunit cleaves indole-3-glycerol phosphate (B84403) (I3GP) to produce indole, which is then channeled to the β-subunit to react with serine, forming L-tryptophan. nih.govnih.gov

In the search for new antibacterial agents, in silico methods of molecular modeling and drug design have been utilized to develop novel tryptamine analogs as potential inhibitors of bacterial tryptophan synthase. claremont.edu One such research effort focused on creating new tryptamine analogs and then analyzing their binding affinity to the tryptophan synthase enzyme from both Escherichia coli and Mycobacterium tuberculosis. claremont.edu

The key findings from this in silico research were significant:

Identification of Potent Inhibitors : Ten novel tryptamine analogs were identified that displayed significant increases in binding affinity to tryptophan synthase. claremont.edu This suggests they hold promise as potential antibiotics or as adjuvants that could enhance the efficacy of existing antibiotics. claremont.edu

Binding Site Analysis : Molecular modeling revealed that the binding sites for these novel tryptamine analogs on the β₂-dimer of both E. coli and M. tuberculosis tryptophan synthase were similar to that of wild-type tryptamine. claremont.edu However, the binding sites on the E. coli α-subunit were found to differ. claremont.edu

Off-Target Affinity : The study also assessed the binding affinity of these analogs to human monoamine oxidase B (MAOB). claremont.edu While none of the analogs that showed increased tryptophan synthase affinity also showed decreased MAOB affinity, the associated increases in MAOB binding warranted further investigation into their potential as MAO inhibitors. claremont.edu

Given the promising results regarding tryptophan synthase inhibition, a provisional patent was filed for the ten identified tryptamine analogs. claremont.edu The recommended next step is the chemical synthesis of these compounds to enable further in vitro and in vivo studies to confirm their antibiotic properties. claremont.edu

Table 2: Summary of In Silico Analysis of Novel Tryptamine Analogs

Target Enzyme Organism/Type Outcome of Analysis Citations
Tryptophan Synthase (α-subunit) E. coli Binding sites of novel analogs differed from wild-type tryptamine. claremont.edu
Tryptophan Synthase (β₂-dimer) E. coli Ten analogs showed significantly increased binding affinity. Binding sites were similar to wild-type tryptamine. claremont.edu
Tryptophan Synthase (β₂-dimer) M. tuberculosis Ten analogs showed significantly increased binding affinity. Binding sites were similar to wild-type tryptamine. claremont.edu

Table 3: Compound Names Mentioned in Article

Compound Name
5-Benzyloxytryptamine
This compound
Indole
Indole-3-glycerol phosphate
L-tryptophan
N-(2-propynyl)-2-(indol)methylamines
Serine
Serotonin (5-HT)

Computational and Structural Biology Insights

Advanced Molecular Modeling and Docking Studies of 7-Benzyloxytryptamine at Target Receptors

While specific molecular docking studies for this compound are not extensively detailed in publicly available research, its structural similarity to other tryptamines allows for informed hypotheses based on existing models of related ligands and their receptors. Commercial descriptions note its utility as a research tool in neuropharmacology and in the synthesis of other bioactive molecules, particularly for studies involving serotonin (B10506) receptors. chemimpex.com

Characterization of Ligand Binding Sites and Orientation within Transporters and Receptors (e.g., SERT)

The serotonin transporter (SERT) possesses two primary ligand binding sites: a central site (S1) located within the hydrophobic core of the transmembrane helices and a vestibular, allosteric site (S2) in the extracellular access pathway. nih.gov The central site is the primary docking location for substrates and inhibitors. nih.gov

Molecular docking simulations of tryptamine-related compounds at serotonin receptors, such as the 5-HT6 receptor, have identified key interactions. For instance, the basic amine of the ligand typically forms a crucial ionic bond with a conserved aspartic acid residue (e.g., Asp106 in the 5-HT6 receptor model). nih.gov The indole (B1671886) ring and its substituents are positioned within a hydrophobic pocket formed by various amino acid residues. nih.gov For benzenesulfonyl-containing tryptamines, the aryl groups are situated near residues like Ala157, Ala192, and Phe285. nih.gov It is plausible that the benzyl (B1604629) group of this compound would orient itself within a similar hydrophobic region, while the tryptamine (B22526) core establishes the primary anchor points. The precise orientation would be heavily influenced by the 7-position substitution, dictating how the bulky benzyloxy moiety fits within the binding pocket's architecture.

Analysis of Conformational Changes in Receptor-Ligand Complexes upon this compound Binding

The binding of an agonist to a G-protein-coupled receptor (GPCR), the family to which most serotonin receptors belong, is known to induce significant conformational changes that trigger downstream signaling. While specific studies analyzing the conformational shifts caused by this compound are not available, the general mechanisms are well-understood. These changes involve the rearrangement of the transmembrane helices, particularly an outward movement of the cytoplasmic ends of specific helices, which in turn alters the conformation of the intracellular loops responsible for engaging with G-proteins and other signaling partners. The nature and extent of these conformational changes can be ligand-specific, meaning different agonists can induce distinct receptor conformations, leading to varied functional outcomes.

Specific Considerations for Bulky Substituents in Computational Docking Methodologies, as applied to this compound

The presence of a bulky substituent like the benzyloxy group on the tryptamine scaffold introduces specific challenges for computational docking. The increased number of rotatable bonds in the flexible benzyloxy group expands the conformational space that the ligand can adopt, requiring more sophisticated and computationally intensive search algorithms to accurately predict the optimal binding pose. nih.gov

Furthermore, standard scoring functions may not adequately capture the complex interactions of such a large, flexible, and partially hydrophobic group. Studies on related tryptamines have shown that large substitutions can significantly impact binding. For example, in a study of tryptamine derivatives at 5-HT1D receptors, 5-benzyloxytryptamine (B112264) and other compounds with large 5-position substituents displayed binding competition characteristics that differed from tryptamines with smaller groups. nih.gov This highlights that computational models must accurately account for the steric hindrance and potential for specific hydrophobic or pi-stacking interactions that a bulky group like the 7-benzyloxy substituent introduces. Therefore, flexible-receptor docking protocols and advanced scoring functions are essential for obtaining reliable predictions for this compound. nih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation for Benzyloxytryptamine Derivatives

The biological activity of tryptamine derivatives is highly dependent on the nature and position of substituents on the indole ring.

Positional Isomer Effects on Receptor Affinity and Selectivity (e.g., 5- versus 7-benzyloxy substitution)

Direct comparative studies on the receptor affinity and selectivity of this compound versus its 5-position isomer are not prominent in the reviewed literature. However, the principles of positional isomerism predict that such a structural change would have profound biological consequences. nih.govrsc.org The location of a substituent on the indole nucleus dictates its interaction with specific microdomains within the receptor's binding site.

For context, 5-Benzyloxytryptamine (5-BT) is known to act as an agonist at 5-HT1D, 5-HT2, and 5-HT6 receptors. wikipedia.org It has been identified as a relatively selective partial agonist for 5-HT1D/1B receptors. nih.gov

Structure-activity relationship (SAR) studies on other classes of molecules demonstrate the critical role of substituent placement. For instance, in a series of chalcones, moving a benzyloxy group from the ortho to the para position halved its inhibitory value against MAO-B. nih.gov Similarly, SAR studies on other tryptamines have shown that substitution at the 7-position can be detrimental to activity at certain receptors; for example, alkyl groups at position 7 were found to have a negative effect on binding at NMDA receptors. researchgate.net This suggests that the 7-position is a sensitive site for modification, and moving the benzyloxy group from the 5- to the 7-position would likely alter the compound's affinity and selectivity profile across various serotonin receptors.

Binding Affinities of 5-Substituted Tryptamine Analogs at Serotonin Receptors Data provides context for the importance of substituent effects, as specific data for this compound is limited.

Click to view interactive data table
Compound 5-HT1A (Ki, nM) 5-HT2A (Ki, nM) 5-HT2B (Ki, nM) 5-HT7 (Ki, nM)
DALT 100 730 80 400
5-MeO-DALT 10 250 10 50

This table is based on data for N,N-diallyltryptamine (DALT) derivatives and illustrates how a 5-methoxy substituent significantly enhances affinity at certain receptors compared to the unsubstituted parent compound. nih.gov This underscores the potent influence of indole ring substituents.

Contribution of the Benzyloxy Group to Overall Biological Activity Profiles

The benzyloxy group is a significant structural feature that contributes to a molecule's biological profile primarily through its steric bulk and lipophilic character. This group can influence receptor affinity and functional activity. nih.gov

In SAR studies of various molecular scaffolds, the inclusion of a benzyloxy group often enhances binding affinity. nih.gov This is attributed to its ability to form favorable hydrophobic and van der Waals interactions within the receptor binding pocket. In some cases, the position of the benzyloxy group is critical; for example, a para-benzyloxy group was found to enhance MAO-B inhibition more effectively than an ortho- or meta-substituted one. nih.gov

Preclinical Mechanistic Investigations of Tryptamine Analogs

In Vitro Characterization of Receptor Binding and Functional Activity

In vitro assays are fundamental in the initial characterization of a novel compound, providing insights into its molecular targets and mechanisms of action at the cellular level.

Radioligand Binding Assays for Tryptamine (B22526) Derivatives (e.g., at SERT)

Radioligand binding assays are a crucial first step in determining the affinity of a compound for specific receptors and transporters. These assays typically measure the displacement of a known radioactive ligand by the test compound, allowing for the calculation of its binding affinity (Ki) or the concentration at which it inhibits 50% of the radioligand binding (IC50). For a tryptamine derivative like 7-benzyloxytryptamine, a key target of interest would be the serotonin (B10506) transporter (SERT).

Currently, there are no published studies that have performed radioligand binding assays to determine the affinity of this compound for SERT or any other receptor.

A representative data table for such an investigation would typically appear as follows, but is currently unpopulated for this compound:

TargetRadioligandTest CompoundK_i (nM)
SERT[³H]CitalopramThis compoundData not available
5-HT2A[³H]KetanserinThis compoundData not available
5-HT1A[³H]8-OH-DPATThis compoundData not available

Cell-based Assays for Neurotransmitter Uptake Inhibition (e.g., [³H]5-HT uptake)

To assess the functional activity of a compound at neurotransmitter transporters, cell-based uptake inhibition assays are employed. These experiments measure the ability of the compound to block the reuptake of a radiolabeled neurotransmitter, such as [³H]5-HT (serotonin), into cells expressing the corresponding transporter.

No studies have been published detailing the effects of this compound on [³H]5-HT uptake or the uptake of other neurotransmitters.

A typical data table from such a study would resemble the following, but remains empty for this compound:

TransporterSubstrateTest CompoundIC₅₀ (nM)
SERT[³H]5-HTThis compoundData not available
DAT[³H]DopamineThis compoundData not available
NET[³H]NorepinephrineThis compoundData not available

Enzyme Activity Modulation Studies (e.g., MAO, Tryptophan Synthase)

The potential for a tryptamine analog to interact with key enzymes involved in neurotransmitter metabolism is another critical area of investigation. Monoamine oxidase (MAO) is a primary enzyme responsible for the degradation of serotonin and other monoamines.

There is no available research on the modulatory effects of this compound on the activity of MAO-A, MAO-B, tryptophan synthase, or any other relevant enzymes.

An illustrative data table for enzyme inhibition is provided below, which is currently devoid of data for this compound:

EnzymeSubstrateTest CompoundIC₅₀ (µM)
MAO-AKynuramineThis compoundData not available
MAO-BBenzylamineThis compoundData not available

In Vivo Behavioral and Neurobiological Assessments (Focus on Receptor-Mediated Effects)

In vivo studies in animal models are essential to understand the physiological and behavioral effects of a compound and to correlate these with its in vitro pharmacological profile.

Assessment of Serotonergic System Modulation in Animal Models

Techniques such as in vivo microdialysis can be used to measure changes in extracellular neurotransmitter levels in specific brain regions of living animals following the administration of a test compound. This provides direct evidence of its impact on neurotransmitter systems.

To date, no in vivo microdialysis or other neurochemical studies have been conducted to assess the modulation of the serotonergic system by this compound in animal models.

Behavioral Phenotyping in Rodent Models Related to Serotonin Receptor Agonism/Antagonism (e.g., Head-Twitch Response)

Specific behavioral responses in rodents can serve as indicators of a compound's interaction with certain receptor systems. The head-twitch response (HTR) in mice, for example, is a well-established behavioral proxy for 5-HT2A receptor agonism.

There are no published reports of behavioral phenotyping studies, including the head-twitch response assay, for this compound in any rodent model.

A data table from a head-twitch response study would typically be structured as follows, but is not applicable for this compound due to the absence of data:

Treatment GroupDose (mg/kg)Mean Head Twitches (± SEM)
Vehicle-Data not available
This compound-Data not available

Investigation of Tryptamine Analog Effects on Specific Neurotransmitter Release

The intricate interplay between tryptamine analogs and neurotransmitter systems is a cornerstone of neuropharmacological research. Understanding how these compounds modulate the release of key neurochemicals such as serotonin and dopamine (B1211576) provides critical insights into their potential mechanisms of action. This section delves into the preclinical mechanistic investigations of this compound and its influence on neurotransmitter dynamics, with a particular focus on its interaction with the serotonin transporter.

Detailed Research Findings

Preclinical research has identified this compound (7-BT) as a compound with notable activity at the serotonin transporter (SERT). The SERT is a critical protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Modulation of SERT activity is a primary mechanism for many antidepressant medications.

A significant study investigating the interactions of various tryptamine derivatives with SERT provided specific data on the potency of this compound. nih.gov This research utilized cells transfected with human SERT (hSERT) to determine the inhibitory effects of these compounds on the transport of radiolabeled serotonin ([³H]5-HT). The potency of a compound to inhibit serotonin transport is a direct measure of its interaction with SERT.

The findings from this study demonstrated that this compound is a potent inhibitor of human serotonin transporter function. nih.gov The substitution of a benzyloxy group at the 7-position of the tryptamine indole (B1671886) ring was shown to be a key structural feature influencing this activity. nih.gov The study implicated the first two transmembrane domains of the SERT protein as being crucial for the recognition of this compound. nih.gov Specifically, a single amino acid residue, Tyrosine-95 (Y95) in the human SERT, was identified as a critical point of interaction for this compound. nih.gov

The inhibition of serotonin reuptake by this compound suggests that it can effectively increase the concentration of serotonin in the synaptic cleft. This elevation of extracellular serotonin levels can lead to enhanced activation of postsynaptic serotonin receptors, a mechanism known to be involved in the therapeutic effects of many psychiatric medications.

While the interaction of this compound with the serotonin transporter has been characterized, there is a notable lack of specific preclinical data detailing its direct effects on dopamine release. The primary focus of the available research has been on its serotonergic activity. Therefore, a comprehensive understanding of its full neurochemical profile, particularly concerning the dopaminergic system, awaits further investigation.

Data Tables

The following table summarizes the in vitro findings for this compound's interaction with the human serotonin transporter.

CompoundTransporterAssayPotency (IC₅₀)Reference
This compoundHuman Serotonin Transporter (hSERT)[³H]5-HT Transport Inhibition160 nM nih.gov

Table 1: Preclinical Data on the Interaction of this compound with the Human Serotonin Transporter. This table details the potency of this compound in inhibiting the reuptake of serotonin by the human serotonin transporter, as determined by in vitro transport inhibition assays.

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced 7-Benzyloxytryptamine Probes for Refined Mechanistic Studies

To fully elucidate the mechanisms of action of this compound, researchers require sophisticated tools that can track its engagement with biological targets in real-time. The development of advanced molecular probes, such as radiolabeled and fluorescent ligands, is a critical next step.

Radiolabeled Probes: The synthesis of radiolabeled versions of this compound, for instance by incorporating positron-emitting isotopes like carbon-11 (B1219553) ([¹¹C]) or fluorine-18 (B77423) ([¹⁸F]), would enable non-invasive in vivo imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov PET imaging allows for the quantitative assessment of target engagement and biodistribution in living organisms, accelerating the preclinical and clinical development of drug candidates. nih.gov The process would involve developing a synthetic route where the radionuclide can be incorporated in the final steps, often through methods like [¹¹C]carbonylation or nucleophilic substitution with [¹⁸F]fluoride. nih.govnih.gov Such probes derived from this compound could be invaluable for studying its interaction with the serotonin (B10506) transporter (SERT) in the brain and peripheral tissues.

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold would create fluorescent probes for use in a variety of in vitro assays, including fluorescence microscopy, flow cytometry, and high-content screening. celtarys.commdpi.com These tools are essential for studying receptor-ligand interactions at the cellular and subcellular level. celtarys.comnih.gov The design of such a probe would involve strategically linking a fluorescent molecule to a position on the this compound structure that does not significantly hinder its binding to its primary targets. These probes could be used to visualize the localization of binding sites on cell membranes and to develop competitive binding assays without the need for radioactivity. celtarys.com

The table below outlines potential probe types and their applications for studying this compound.

Table 1: Potential Advanced Probes Based on this compound

Probe Type Isotope/Fluorophore Example Synthesis Method Key Application Research Benefit
PET Radioligand Carbon-11 ([¹¹C]) In-loop [¹¹C]carbonylation In vivo brain imaging Quantify target occupancy and pharmacokinetics in living subjects. nih.gov
PET Radioligand Fluorine-18 ([¹⁸F]) Nucleophilic substitution In vivo biodistribution studies Longer half-life allows for studying slower biological processes. nih.gov
Fluorescent Ligand Fluorescein isothiocyanate (FITC) Covalent conjugation Fluorescence Microscopy Visualize binding on the surface of cells and tissues. celtarys.com
Fluorescent Ligand Tetraphenylethene (AIEgen) Covalent conjugation High-Throughput Screening Develop binding assays that show fluorescence upon binding (AIE effect). mdpi.com

Leveraging Computational Biology for Rational Design of Novel Tryptamine (B22526) Analogs with Tailored Receptor Profiles

Computational biology has become an indispensable tool in modern drug discovery, allowing for the rational design of new molecules with improved potency and selectivity. dokumen.pubopenmedicinalchemistryjournal.com For this compound, computational approaches are crucial for understanding its interactions with receptors like the serotonin transporter (SERT) and for predicting how structural modifications will alter its binding profile. nih.govresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are used to build three-dimensional models of how this compound fits into the binding pocket of its target proteins. nih.gov Studies modeling the human serotonin transporter (hSERT) have utilized this compound as a substrate to probe structural requirements for binding. nih.govresearchgate.net These models indicate that the large benzyloxy group at the 7-position influences the binding orientation. nih.gov For example, computational docking studies on SERT have highlighted the importance of specific transmembrane domains (TMDs) in recognizing 7-substituted tryptamines. researchgate.netsdbonline.org One study implicated residue Y95 in human SERT as being critical for the recognition of this compound. researchgate.net

This detailed structural information allows for the rational design of new analogs. By modifying specific functional groups, researchers can aim to:

Enhance Affinity: Introduce new interactions with amino acid residues in the binding pocket.

Improve Selectivity: Disrupt interactions with off-target receptors while maintaining or strengthening interactions with the desired target.

Alter Functional Activity: Design molecules that act as agonists, antagonists, or allosteric modulators based on the predicted conformational changes they induce in the receptor. pnas.org

The table below summarizes key findings from computational studies involving this compound and its implications for rational drug design.

Exploration of Unexplored Biological Targets and Signaling Pathways for Benzylated Indole (B1671886) Derivatives

While much of the research on tryptamines has focused on serotonin and dopamine (B1211576) receptors, emerging evidence suggests that these scaffolds can interact with a much wider range of biological targets. innovareacademics.inchula.ac.th The unique structure of benzylated indoles like this compound makes them interesting candidates for exploring these novel interactions.

A particularly promising area is the Transient Receptor Potential (TRP) family of ion channels, which are involved in sensory perception and have been implicated in various disease states, including chronic pain and inflammation. nih.gov Several studies have reported that tryptamine derivatives can modulate the activity of TRP channels. plos.org Specifically, some tryptamine derivatives are known to be ligands for the TRPM8 channel, a sensor for cold temperatures. researchgate.netresearchgate.netnih.gov Praziquantel, which can be considered a 'tryptaminergic pharmacophore', has been shown to modulate TRPM8, and known tryptaminergic ligands like 5-benzyloxytryptamine (B112264) also interact with this channel. plos.org This suggests that this compound and its analogs could represent a novel class of TRPM8 modulators, with potential applications in conditions like cold allodynia or overactive bladder. unime.itphysiology.org

Beyond TRP channels, the indole nucleus is a versatile scaffold found in compounds that target a wide array of proteins. innovareacademics.inchula.ac.th Research on other indole derivatives has revealed activity against enzymes like myeloperoxidase (MPO), which is involved in inflammatory diseases, and tyrosinase, a target for pigmentation disorders. researchgate.netnih.gov Future research should therefore include broad screening of this compound and newly synthesized analogs against a diverse panel of receptors, enzymes, and ion channels to uncover unexpected therapeutic opportunities. innovareacademics.in

The table below lists potential unexplored or emerging targets for benzylated indole derivatives based on activities reported for related compounds.

Table 3: Emerging Biological Targets for Benzylated Indole Derivatives

Target Class Specific Example Potential Therapeutic Area Rationale Citation(s)
Ion Channel TRPM8 Neuropathic Pain, Overactive Bladder Tryptamine derivatives and 5-benzyloxytryptamine are known to modulate TRPM8 activity. plos.orgresearchgate.netnih.gov
Enzyme Myeloperoxidase (MPO) Inflammatory Diseases Indole-based structures have been investigated as inhibitors of MPO. researchgate.net
Enzyme Tyrosinase Pigmentation Disorders N-benzyl indole hybrids have been designed as tyrosinase inhibitors. nih.gov
Enzyme Tubulin Oncology The indole core is a key nucleus for potent inhibitors of tubulin polymerization. innovareacademics.in

Q & A

Basic Research Questions

Q. How is 7-Benzyloxytryptamine synthesized, purified, and characterized in laboratory settings?

  • Methodological Answer :

  • Synthesis : The compound is typically synthesized via benzylation of tryptamine derivatives under inert conditions. Benzyl bromide or chloride is commonly used as the alkylating agent in the presence of a base like potassium carbonate .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is employed to isolate the product. Purity verification requires analytical techniques such as HPLC (>98.0% purity threshold) .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight (C₁₇H₁₈N₂O, MW: 266.33) .

Q. What analytical methods are critical for assessing the stability and purity of this compound under varying storage conditions?

  • Methodological Answer :

  • Stability Testing : Accelerated degradation studies (e.g., exposure to heat, light, or humidity) paired with HPLC analysis monitor decomposition products. Storage at ≤-20°C in amber vials under nitrogen atmosphere is recommended to prevent oxidation and moisture absorption .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 280 nm is standard. Gas chromatography (GC) may supplement analysis for volatile impurities .

Q. How should experimental designs be structured to evaluate the physicochemical properties of this compound?

  • Methodological Answer :

  • Solubility Studies : Use shake-flask method in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol) to determine partition coefficients (LogP).
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic transitions.
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility, including explicit reagent sources, equipment specifications, and raw data deposition in supplementary materials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data for this compound across studies?

  • Methodological Answer :

  • Comparative Meta-Analysis : Systematically compare experimental variables (e.g., dosage, assay type, cell lines) across studies. For example, discrepancies in receptor binding affinity (e.g., serotonin receptors) may arise from differences in radioligand competition assays vs. functional cAMP assays.
  • Replication Studies : Independently reproduce conflicting experiments under standardized conditions (e.g., uniform cell culture protocols, blinded data analysis) .
  • Statistical Reconciliation : Apply multivariate regression to isolate confounding factors (e.g., solvent carriers affecting bioavailability) .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for target specificity?

  • Methodological Answer :

  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., 5-HT₆). Validate predictions via site-directed mutagenesis.
  • Synthetic Modifications : Introduce substituents at the indole 5-position or benzyloxy group to assess steric/electronic effects on binding.
  • Functional Assays : Measure downstream signaling (e.g., calcium flux, β-arrestin recruitment) to quantify efficacy and selectivity .

Q. What in vivo models are appropriate for evaluating the neuropharmacological effects of this compound?

  • Methodological Answer :

  • Rodent Behavioral Models : For serotonin-mediated effects, use forced swim test (depression-like behavior) or elevated plus maze (anxiety). Dose-response studies (1–10 mg/kg, i.p.) with pharmacokinetic profiling (plasma/brain concentration via LC-MS/MS) are critical.
  • Ethical Considerations : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for sample size justification and humane endpoints .

Data Presentation and Reproducibility

Q. How should researchers document and present data on this compound to meet journal standards?

  • Methodological Answer :

  • Structured Abstracts : Include objectives, design (e.g., in vitro vs. in vivo), and key findings without speculative interpretations .
  • Supplementary Materials : Deposit raw NMR/MS spectra, crystallographic data, and statistical scripts in repositories like Figshare or Zenodo. Reference these in the main text using hyperlinks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.